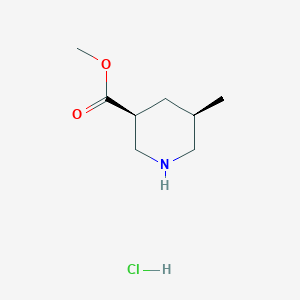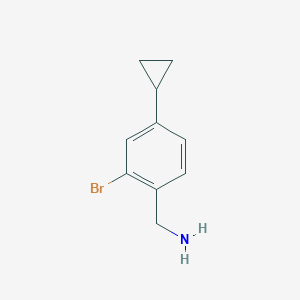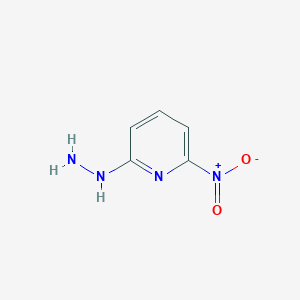
2-Hydrazinyl-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-6-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl and nitro functional groups at the 2 and 6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-nitropyridine typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in a solvent such as methanol or ethanol, often at elevated temperatures to facilitate the reaction. For example, 2-chloro-6-nitropyridine can be reacted with hydrazine hydrate in ethanol at 80°C for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating steps such as recrystallization and purification.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinyl group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents such as aldehydes and ketones are used to form hydrazones.
Major Products:
Reduction: The major product is 2-amino-6-nitropyridine.
Substitution: Hydrazone derivatives are formed, which can be further functionalized for various applications.
Applications De Recherche Scientifique
2-Hydrazinyl-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-6-nitropyridine, particularly in its role as an MAO inhibitor, involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparaison Avec Des Composés Similaires
- 2-Hydrazinyl-5-nitropyridine
- 2-Hydrazinyl-6-methyl-3-nitropyridine
Comparison: 2-Hydrazinyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-Hydrazinyl-5-nitropyridine, the position of the nitro group affects the electronic properties and steric interactions, leading to differences in chemical behavior and applications .
Propriétés
Formule moléculaire |
C5H6N4O2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
(6-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-5(7-4)9(10)11/h1-3H,6H2,(H,7,8) |
Clé InChI |
CMYGHUYAKQXWLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
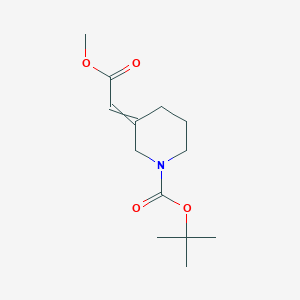
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

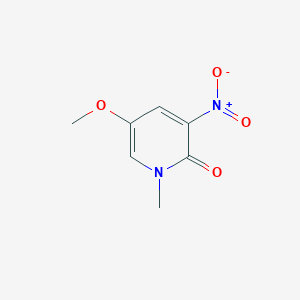
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)

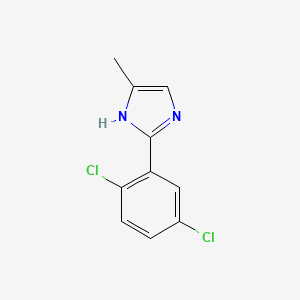
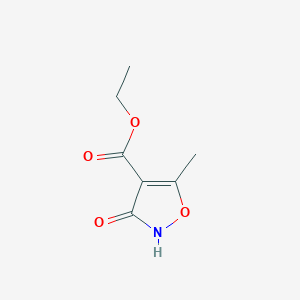
![1-Oxaspiro[5.6]dodecan-4-ol](/img/structure/B13663302.png)
